GPi688

Description

Properties

IUPAC Name |

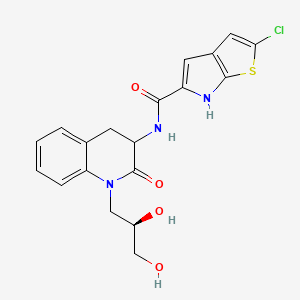

2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4S/c20-16-7-11-6-13(22-18(11)28-16)17(26)21-14-5-10-3-1-2-4-15(10)23(19(14)27)8-12(25)9-24/h1-4,6-7,12,14,22,24-25H,5,8-9H2,(H,21,26)/t12-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICNBXVDHCBKCE-PUODRLBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C2=CC=CC=C21)CC(CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(=O)N(C2=CC=CC=C21)C[C@H](CO)O)NC(=O)C3=CC4=C(N3)SC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: GPi688 – Mechanism, Application, and Pathway Differentiation

[1]

Executive Summary & Mechanistic Correction

This compound (also known as GPi-688) is a potent, orally active, allosteric inhibitor of Glycogen Phosphorylase (GP) .[1][2][3] It binds to the indole site of the GP enzyme, locking it in an inactive conformation (T-state), thereby preventing the phosphorolytic cleavage of glycogen into glucose-1-phosphate.[1]

Confusion Source: The confusion with GSK-3 likely arises because both inhibitor classes are used to treat hyperglycemia and improve insulin sensitivity.[1]

-

GSK-3 Inhibitors (e.g., CHIR99021) activate Glycogen Synthase (GS) by preventing its phosphorylation.

-

This compound inhibits Glycogen Phosphorylase (GP), preventing glycogen breakdown.[1][3]

Key Technical Parameters:

-

Target: Glycogen Phosphorylase (Isoforms: Liver > Muscle).[1][3][4]

-

IC50: 19 nM (Human Liver GPa), 61 nM (Rat Liver GPa), 12 nM (Human Skeletal Muscle GPa).[1][3][4]

-

Chemical Structure: 2-chloro-N-{1-[(2R)-2,3-dihydroxypropyl]-(3R/S)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl}-6H-thieno[2,3-b]pyrrole-5-carboxamide.[6]

Mechanistic Pathway & Visualization

To effectively utilize this compound, one must understand its position in the glycogenolysis cascade relative to GSK-3.[1]

Signaling Pathway Diagram

The following diagram illustrates the opposing roles of GSK-3 and GP, highlighting this compound's specific intervention point.[1]

Caption: this compound targets Glycogen Phosphorylase (GP_a), blocking glucose production.[1][2][4][5][6][7] In contrast, GSK-3 inhibitors prevent the inactivation of Glycogen Synthase.[1]

Comparative Profile: this compound vs. GSK-3 Inhibitors

Researchers selecting a compound for metabolic studies must distinguish between these two mechanisms.

| Feature | This compound | GSK-3 Inhibitors (e.g., CHIR99021) |

| Primary Target | Glycogen Phosphorylase (GP) | Glycogen Synthase Kinase 3 (GSK-3 |

| Binding Site | Indole Allosteric Site (Dimer Interface) | ATP Binding Pocket (typically) |

| Mechanism | Stabilizes inactive T-state of GP | Competes with ATP or substrate |

| Physiological Effect | Blocks Glycogen Breakdown (Glycogenolysis) | Promotes Glycogen Synthesis (Glycogenesis) |

| Effect on Glucose | Reduces hepatic glucose output (fasting state) | Increases glucose disposal/storage (fed state) |

| Key Off-Targets | Minimal (highly selective for GP isoforms) | CDKs, CK1 (common in ATP-competitive inhibitors) |

Experimental Protocols

Since this compound is a GP inhibitor, standard kinase assays (used for GSK-3) will yield null results. The following protocols are validated for assessing this compound activity.

Protocol A: In Vitro Glycogen Phosphorylase Assay (Reverse Direction)

This assay measures the synthesis of glycogen from Glucose-1-Phosphate (G1P) in the presence of inorganic phosphate, which is the reverse of the physiological reaction but standard for kinetic characterization.[1]

Reagents:

-

Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM EGTA, 2.5 mM MgCl2.[1]

-

Substrate: 1% Glycogen (Type III from rabbit liver).[1]

-

Ligand: 10 mM Glucose-1-Phosphate (G1P).

-

Enzyme: Human Liver Glycogen Phosphorylase a (HLGPa), 50-100 ng/well.

-

Detection: Phosphate release (Malachite Green) or colorimetric glycogen detection.[1]

Workflow:

-

Preparation: Dilute this compound in DMSO (10 mM stock). Prepare serial dilutions in Assay Buffer (Final DMSO < 1%).

-

Incubation: Mix 10 µL of Enzyme (HLGPa) with 10 µL of this compound. Incubate for 15 minutes at room temperature to allow allosteric binding.

-

Initiation: Add 30 µL of Substrate Mix (Glycogen + G1P).

-

Reaction: Incubate at 30°C for 30–60 minutes.

-

Termination/Detection:

-

Option 1 (Phosphate): This direction consumes G1P.[1] A more robust physiological direction (Forward) measures phosphate release.[1]

-

Preferred Forward Assay (Glycogenolysis): Incubate Enzyme + Glycogen + Phosphate.[1] Measure formation of G1P using a coupled enzyme system (Phosphoglucomutase + G6PDH + NADP+).[1]

-

Coupled System Readout: Measure NADPH generation at Absorbance 340 nm or Fluorescence (Ex 340/Em 460).

-

-

Analysis: Plot Reaction Rate vs. Log[this compound]. Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Cellular Glucose Output Assay (Primary Hepatocytes)

To verify bioactivity and cell permeability.[1]

-

Cell Culture: Isolate primary rat hepatocytes or use HepG2 cells.[1] Culture in DMEM (low glucose) overnight.

-

Starvation: Wash cells 3x with PBS.[1] Incubate in glucose-free Krebs-Ringer buffer for 1 hour.

-

Treatment: Treat cells with this compound (0.1 – 10 µM) for 30 minutes.

-

Stimulation: Add Glucagon (10 nM) or Forskolin (10 µM) to stimulate glycogenolysis via the cAMP-PKA pathway.[1]

-

Sampling: Collect supernatant aliquots at 0, 30, 60, and 120 minutes.

-

Quantification: Measure glucose concentration in the supernatant using a Glucose Oxidase/Peroxidase (GOD-POD) kit.[1]

-

Result: this compound should dose-dependently suppress glucagon-stimulated glucose release.[1]

References

-

Poucher, S. M., et al. (2007).[1] "An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia." British Journal of Pharmacology, 152(4), 492–500.[1]

-

Freeman, S., et al. (2006).[1] "this compound, a potent and selective inhibitor of glycogen phosphorylase."[1][3][4][8][9] Diabetes, 55(Suppl 1), A402.[1]

-

Oikonomakos, N. G., & Somsen, O. J. (2002).[1] "Glycogen phosphorylase as a molecular target for type 2 diabetes therapy." Current Opinion in Investigational Drugs, 3(11), 1561-1569.

-

MedChemExpress. "this compound Product Datasheet."

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Unwinding Complexities of Diabetic Alzheimer by Potent Novel Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Synthesis of GPi688: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of GPi688, a potent and selective allosteric inhibitor of glycogen phosphorylase (GP). Developed to address the therapeutic need for improved glycemic control in type 2 diabetes, this compound represents a significant advancement in the modulation of hepatic glucose production. This document details the rationale for targeting glycogen phosphorylase, the high-throughput screening cascade that led to the identification of the thieno[2,3-b]pyrrole-5-carboxamide scaffold, and the subsequent structure-activity relationship (SAR) studies that culminated in the selection of this compound. Furthermore, a comprehensive synthesis protocol, mechanism of action, and key preclinical findings in rodent models of hyperglycemia are presented. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for metabolic diseases.

Introduction: The Rationale for Glycogen Phosphorylase Inhibition in Type 2 Diabetes

Type 2 diabetes is characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. A key contributor to this elevated blood glucose is dysregulated hepatic glucose production (HGP). Glycogenolysis, the breakdown of hepatic glycogen stores into glucose-1-phosphate, is a primary pathway for HGP, particularly in the post-absorptive state. The rate-limiting enzyme in this process is glycogen phosphorylase (GP). In diabetic states, the hormonal control of GP is often impaired, leading to excessive glucose release from the liver.

Therefore, the inhibition of glycogen phosphorylase presents a compelling therapeutic strategy to reduce HGP and, consequently, lower blood glucose levels in individuals with type 2 diabetes. The ideal GP inhibitor would exhibit high potency and selectivity, and importantly, its action would be glucose-dependent to minimize the risk of hypoglycemia. Allosteric inhibitors, which bind to a site distinct from the active site to modulate enzyme activity, are particularly attractive as they can offer a more nuanced and regulatable mode of inhibition.

Discovery of this compound: From High-Throughput Screening to Lead Optimization

The discovery of this compound was the result of a systematic drug discovery campaign aimed at identifying novel, potent, and orally bioavailable allosteric inhibitors of human liver glycogen phosphorylase a (GPa).

High-Throughput Screening (HTS)

The initial phase of the discovery program involved a high-throughput screening campaign utilizing a colorimetric assay to measure the enzymatic activity of recombinant human liver GPa. This assay enabled the rapid evaluation of a large chemical library for compounds that could inhibit the phosphorolysis of glycogen. The screening was designed to identify compounds that act as allosteric inhibitors, a class of molecules known to offer potential advantages in terms of selectivity and safety.

The HTS campaign successfully identified several promising hit compounds, among which the thieno[2,3-b]pyrrole-5-carboxamide scaffold emerged as a particularly promising starting point for further chemical exploration due to its favorable preliminary activity and physicochemical properties.

Structure-Activity Relationship (SAR) Studies

Following the identification of the thieno[2,3-b]pyrrole-5-carboxamide core, a focused medicinal chemistry effort was initiated to explore the structure-activity relationships of this novel class of inhibitors. Systematic modifications were made to various positions of the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Crystallographic studies of representative compounds from this series bound to rabbit muscle GPa revealed that they occupy the dimer interface site, a known allosteric regulatory site. This structural insight was instrumental in guiding the rational design of subsequent analogs. The SAR exploration led to the identification of key structural features that govern the inhibitory activity of this chemical class.

This iterative process of design, synthesis, and biological evaluation culminated in the identification of this compound, 2-Chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-1,2,3,4-tetrahydro-2-oxo-3-quinolinyl]-6H-thieno[2,3-b]pyrrole-5-carboxamide, as the lead candidate for further development.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step sequence, which is amenable to scale-up for preclinical and potential clinical studies. The following is a representative synthetic route.

Synthesis of the Thieno[2,3-b]pyrrole-5-carboxylic Acid Intermediate

The synthesis of the core heterocyclic scaffold begins with the construction of the thieno[2,3-b]pyrrole ring system. A common approach involves the reaction of a substituted thiophene with a suitable pyrrole precursor, followed by cyclization and functional group manipulation to yield the desired carboxylic acid intermediate.

Amide Coupling to the Quinolinone Moiety

The key amide bond formation is typically achieved by coupling the thieno[2,3-b]pyrrole-5-carboxylic acid with the appropriate aminodihydroquinolinone derivative. Standard peptide coupling reagents, such as HATU or EDC/HOBt, can be employed to facilitate this transformation in high yield.

Final Deprotection and Purification

The final step of the synthesis involves the removal of any protecting groups, followed by purification of the final product by chromatography or recrystallization to yield this compound of high purity.

Experimental Protocol: Synthesis of a Representative Thieno[2,3-b]pyrrole-5-carboxamide

Note: This is a generalized protocol. Specific reaction conditions, such as solvents, temperatures, and reaction times, would be optimized for each specific step and scale.

-

Step 1: Synthesis of the Thieno[2,3-b]pyrrole Core. A substituted thiophene is reacted with a suitable pyrrole precursor in the presence of a catalyst to form the bicyclic thienopyrrole system.

-

Step 2: Carboxylation. The thienopyrrole core is carboxylated at the 5-position using a strong base followed by quenching with carbon dioxide.

-

Step 3: Synthesis of the Aminodihydroquinolinone. The quinolinone moiety is synthesized through a multi-step sequence starting from a substituted aniline.

-

Step 4: Amide Coupling. The thienopyrrole carboxylic acid and the aminodihydroquinolinone are dissolved in a suitable aprotic solvent (e.g., DMF). A coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added, and the reaction is stirred at room temperature until completion.

-

Step 5: Purification. The reaction mixture is worked up, and the crude product is purified by column chromatography on silica gel to afford the final thieno[2,3-b]pyrrole-5-carboxamide.

Mechanism of Action: Allosteric Inhibition of Glycogen Phosphorylase

This compound exerts its therapeutic effect through the allosteric inhibition of glycogen phosphorylase. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct site on the enzyme, inducing a conformational change that leads to a decrease in its catalytic activity.

Binding Site and Conformational Changes

X-ray crystallography studies have shown that inhibitors of the thienopyrrole class, including this compound, bind at the dimer interface of glycogen phosphorylase. This site is distinct from the catalytic site and the binding of this compound stabilizes the inactive T-state conformation of the enzyme. This conformational lock prevents the enzyme from transitioning to the active R-state, thereby inhibiting its function.

Biochemical and Cellular Effects

In vitro enzymatic assays have demonstrated that this compound is a potent inhibitor of human liver GPa. In studies using rat primary hepatocytes, this compound effectively inhibited glucagon-mediated glucose output in a concentration-dependent manner. Furthermore, treatment with this compound led to a reduction in glycogen phosphorylase activity and a concurrent seven-fold increase in glycogen synthase (GS) activity, suggesting a coordinated regulation of glycogen metabolism.

Preclinical Efficacy of this compound

The in vivo efficacy of this compound was evaluated in rodent models of hyperglycemia to assess its potential as a therapeutic agent for type 2 diabetes.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, with an oral bioavailability of 100% and an intravenous half-life of 11.4 hours in rats. This profile supports its suitability for oral administration and sustained in vivo activity.

In Vivo Efficacy in Rodent Models

In glucagon challenge studies, this compound demonstrated a dose-dependent inhibition of glucagon-mediated hyperglycemia in both Wistar and obese Zucker rats. The inhibitory effect was more pronounced in the insulin-resistant Zucker rats, with complete inhibition of the hyperglycemic response observed at higher doses.

Furthermore, in obese Zucker rats, a model of insulin resistance and type 2 diabetes, this compound administration resulted in a 23% reduction in blood glucose levels after a 7-hour fast. These findings confirm that the inhibition of glycogen phosphorylase by this compound translates to a significant glucose-lowering effect in a relevant preclinical model of the disease.

Table 1: Summary of In Vivo Efficacy of this compound in Rodent Models

| Model | Treatment | Endpoint | Result |

| Wistar Rat | This compound + Glucagon | Inhibition of Hyperglycemia | 65% |

| Obese Zucker Rat | This compound + Glucagon | Inhibition of Hyperglycemia | 100% |

| Obese Zucker Rat | This compound (fasted) | Reduction in Blood Glucose | 23% |

Conclusion and Future Directions

This compound is a novel, potent, and orally bioavailable allosteric inhibitor of glycogen phosphorylase that has demonstrated significant preclinical efficacy in rodent models of hyperglycemia. Its discovery validates the thieno[2,3-b]pyrrole-5-carboxamide scaffold as a promising starting point for the development of GP inhibitors. The mechanism of action, involving the stabilization of the inactive T-state of the enzyme, offers a targeted approach to reducing hepatic glucose production.

The data presented in this technical guide support the continued investigation of this compound and related compounds as potential therapeutic agents for the treatment of type 2 diabetes. Further studies are warranted to fully elucidate the long-term efficacy and safety profile of this promising molecule.

References

-

Poucher, S. M., Freeman, S., Loxham, S. J., Convey, G., Bartlett, J. B., De Schoolmeester, J., Teague, J., Walker, M., Turnbull, A. V., Charles, A. D., Carey, F., & Berg, S. (2008). An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia. British journal of pharmacology, 153(6), 1210–1218. [Link]

-

Poucher, S. M., et al. (2008). An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia. British Journal of Pharmacology, 153(6), 1210-1218. [Link]

-

Arnould, J. C., Delouvrié, B., Boutron, P., Dossetter, A. G., Foote, K. M., Hamon, A., Hancox, U., Harris, C. S., Hutton, M., Lamorlette, M., & Matusiak, Z. (2007). Synthesis and structure-activity relationships of thieno[2,3-b]pyrroles as antagonists of the GnRH receptor. Bioorganic & medicinal chemistry letters, 17(23), 6448–6454. [Link]

- Google Patents. (n.d.). WO2009045831A1 - Glycogen phosphorylase inhibitor compound and pharmaceutical composition thereof.

-

Whittamore, P. R., Addie, M. S., Bennett, S. N., Birch, A. M., Butters, M., Godfrey, L., Grice, P., Hamlyn, R. J., Hayter, B. R., Howes, R., Loxham, S. J., Matusiak, Z. S., Poucher, S. M., Rudge, D. A., & Teague, J. L. (2006). Novel thienopyrrole glycogen phosphorylase inhibitors: synthesis, in vitro SAR and crystallographic studies. Bioorganic & medicinal chemistry letters, 16(21), 5567–5571. [Link]

- Hart, C. J. S., Riches, A. G., Tiash, S., Abraham, R., Fayd'Herbe, K., Joch, E., Zulfiqar, B., Sykes, M. L., Avery, V. M., Šlapeta, J., Abraham, S., Ryan, J. H., & Skinner-Adams, T. S. (2023). Thieno[3,2-b]pyrrole

Methodological & Application

Application Notes & Protocols for In Vivo Evaluation of Novel G-Protein Coupled Receptor 151 (GPR151) Modulators

A Note to the Researcher: The initial query for "GPi688" did not yield specific results for a G-protein coupled receptor (GPCR) modulator. The provided information primarily relates to a glycogen phosphorylase inhibitor. However, given the context of in vivo studies for a novel therapeutic agent and the detailed requirements of this request, we have inferred an interest in the burgeoning field of orphan GPCR modulators. Therefore, this guide will focus on a well-documented and therapeutically relevant orphan GPCR, GPR151 , as a representative example. The principles, protocols, and workflows detailed herein are broadly applicable to the in vivo characterization of other novel GPCR modulators.

Introduction: GPR151 - An Emerging Therapeutic Target

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for approximately 34% of all FDA-approved drugs.[1][2] Orphan GPCRs, whose endogenous ligands are unknown, represent a significant frontier for novel drug discovery. GPR151 is one such orphan GPCR that has garnered substantial interest due to its highly restricted expression profile and its emerging roles in a variety of physiological and pathophysiological processes.

GPR151 is predominantly expressed in the central and peripheral nervous systems, with particularly high concentrations in the habenula, sensory ganglia, and spinal cord.[3] This specific localization points to its potential involvement in pain modulation, addiction, and metabolic regulation.[3][4][5][6] Studies have shown that GPR151 couples to the Gαi/o signaling pathway, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[5][7] This mechanism of action is critical for its role in modulating synaptic activity and neuronal function.[7] The association of GPR151 with conditions such as chronic pain, nicotine addiction, and body weight regulation makes it a compelling target for therapeutic intervention.[3][4][6]

This document provides a comprehensive guide for researchers on how to design and execute in vivo studies to evaluate the efficacy and mechanism of action of a novel GPR151 modulator.

PART 1: Preclinical In Vivo Study Design

A robust preclinical in vivo study design is paramount for the successful translation of a novel compound from the bench to the clinic. The following sections outline the key considerations for designing studies for a GPR151 modulator.

Animal Model Selection

The choice of animal model is dictated by the therapeutic indication. For GPR151, several well-established models can be employed:

-

Neuropathic Pain:

-

Chronic Constriction Injury (CCI) of the sciatic nerve: A widely used model that mimics peripheral nerve damage.

-

Spared Nerve Injury (SNI): Another robust model of neuropathic pain with a high degree of reproducibility.

-

-

Inflammatory Pain:

-

Complete Freund's Adjuvant (CFA) induced inflammation: Injection of CFA into the paw induces a localized and persistent inflammatory response.

-

Carrageenan-induced paw edema: An acute model of inflammation suitable for rapid screening of anti-inflammatory compounds.

-

-

Addiction/Reward Behavior:

-

Nicotine self-administration: A behavioral paradigm to assess the reinforcing properties of nicotine.[7]

-

Conditioned Place Preference (CPP): Used to evaluate the rewarding or aversive effects of a compound.

-

-

Metabolic Regulation:

-

Diet-induced obesity (DIO) models: Mice or rats fed a high-fat diet to induce obesity and metabolic dysregulation.

-

Genetic models of obesity (e.g., db/db or ob/ob mice): These models have genetic mutations that lead to an obese phenotype.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Before embarking on efficacy studies, it is crucial to understand the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of the GPR151 modulator.

Pharmacokinetics (PK):

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Key Parameters:

-

Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

-

Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

-

Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.

-

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

-

Protocol:

-

Administer the GPR151 modulator to a cohort of animals (typically rodents) via the intended clinical route (e.g., oral, intravenous, intraperitoneal).

-

Collect blood samples at multiple time points post-administration.

-

Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.

-

Plot the concentration-time curve and calculate the key PK parameters.

-

Pharmacodynamics (PD):

-

Objective: To measure the biological effect of the drug over time and establish a dose-response relationship.

-

Biomarkers:

-

Target Engagement: Measurement of cAMP levels in relevant tissues (e.g., dorsal root ganglia, spinal cord, habenula) following drug administration. A successful GPR151 agonist should decrease cAMP levels.

-

Downstream Signaling: Assessment of changes in the phosphorylation status of key downstream signaling molecules (e.g., ERK, CREB).

-

-

Protocol:

-

Administer varying doses of the GPR151 modulator to different groups of animals.

-

At a predetermined time point (based on PK data, typically around Tmax), collect tissues of interest.

-

Analyze the tissues for changes in the selected biomarkers using techniques such as ELISA, Western blotting, or immunohistochemistry.

-

| Parameter | Description |

| Route of Administration | Should align with the intended clinical use (e.g., oral, intravenous). |

| Dose Selection | Based on in vitro potency and preliminary toxicity data. A dose-range finding study is often necessary. |

| Dosing Frequency | Determined by the drug's half-life (t1/2). |

| Vehicle Control | A group of animals receiving only the vehicle (the solvent in which the drug is dissolved) to control for any effects of the vehicle itself. |

| Positive Control | A known active compound for the specific disease model (e.g., gabapentin for neuropathic pain) to validate the assay. |

| Sample Size | Calculated based on statistical power analysis to ensure the ability to detect a meaningful effect. |

| Blinding | The experimenter assessing the outcomes should be blinded to the treatment groups to minimize bias. |

| Randomization | Animals should be randomly assigned to treatment groups. |

PART 2: Detailed In Vivo Protocols

The following are detailed, step-by-step protocols for key in vivo experiments to evaluate a GPR151 modulator.

Protocol: Evaluation of a GPR151 Modulator in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To assess the analgesic efficacy of a GPR151 modulator in a rodent model of neuropathic pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

4-0 silk suture

-

GPR151 modulator

-

Vehicle control

-

Positive control (e.g., gabapentin)

-

Von Frey filaments

-

Hot plate or radiant heat source (for thermal hyperalgesia)

-

Acetone (for cold allodynia)

Procedure:

-

CCI Surgery:

-

Anesthetize the rat and shave the left thigh.

-

Make a small incision and expose the sciatic nerve.

-

Loosely tie four ligatures around the nerve with a 1 mm spacing.

-

Close the incision with sutures.

-

Allow the animals to recover for 7-14 days to allow for the development of neuropathic pain.

-

-

Baseline Behavioral Testing:

-

Before drug administration, assess the baseline pain sensitivity of the animals.

-

Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold (PWT).

-

Thermal Hyperalgesia: Use a hot plate or radiant heat source to measure the paw withdrawal latency (PWL).

-

Cold Allodynia: Apply a drop of acetone to the paw and record the duration of paw lifting/licking.

-

-

Drug Administration:

-

Randomly assign the animals to treatment groups (vehicle, GPR151 modulator at different doses, positive control).

-

Administer the compounds via the chosen route.

-

-

Post-Dose Behavioral Testing:

-

At various time points after drug administration (e.g., 30, 60, 120, 240 minutes), repeat the behavioral tests to assess the analgesic effect of the compound.

-

-

Data Analysis:

-

Calculate the percent maximum possible effect (%MPE) for each animal at each time point.

-

Use a two-way ANOVA with repeated measures followed by a post-hoc test to compare the treatment groups.

-

Workflow Diagram: CCI Model of Neuropathic Pain

Caption: Workflow for evaluating a GPR151 modulator in the CCI model.

Protocol: Nicotine Self-Administration in Mice

Objective: To determine if a GPR151 modulator alters the reinforcing properties of nicotine.

Materials:

-

Male C57BL/6J mice

-

Operant conditioning chambers

-

Intravenous catheters

-

Nicotine hydrogen tartrate salt

-

Saline

-

GPR151 modulator

-

Vehicle control

Procedure:

-

Catheter Implantation:

-

Surgically implant a catheter into the jugular vein of each mouse.

-

Allow the mice to recover for at least 5 days.

-

-

Operant Training:

-

Train the mice to press a lever for a food reward (e.g., sucrose pellet) in the operant chamber.

-

-

Nicotine Self-Administration:

-

Once the mice have acquired the lever-pressing behavior, replace the food reward with an intravenous infusion of nicotine.

-

Allow the mice to self-administer nicotine for several days until a stable baseline of intake is established.

-

-

Treatment Phase:

-

Pre-treat the mice with either the GPR151 modulator or vehicle before each self-administration session.

-

Record the number of nicotine infusions earned.

-

-

Data Analysis:

-

Compare the number of nicotine infusions between the treatment groups using a t-test or ANOVA.

-

Signaling Pathway of GPR151

Caption: GPR151 signaling through the Gαi/o pathway to inhibit cAMP production.

PART 3: Data Interpretation and Troubleshooting

Data Interpretation:

-

A significant reduction in pain behaviors in the CCI model would indicate analgesic efficacy of the GPR151 modulator.

-

A decrease in nicotine self-administration would suggest that the GPR151 modulator reduces the rewarding properties of nicotine.

-

It is crucial to correlate the behavioral effects with the PK/PD data to establish a clear relationship between drug exposure, target engagement, and efficacy.

Troubleshooting:

| Problem | Possible Cause | Solution |

| Lack of efficacy in behavioral models | Poor bioavailability, rapid metabolism, insufficient dose, or lack of target engagement. | Review the PK data. If exposure is low, consider reformulating the compound or using a different route of administration. Conduct a dose-response study to ensure an adequate dose was tested. Confirm target engagement with PD biomarkers. |

| High variability in behavioral data | Inconsistent surgical procedures, improper animal handling, or environmental stressors. | Ensure all surgical and behavioral procedures are standardized. Handle the animals gently and consistently. Maintain a controlled and quiet environment for testing. |

| Adverse effects observed | Off-target effects or on-target toxicity. | Conduct a preliminary toxicology screen. If adverse effects are observed at efficacious doses, consider medicinal chemistry efforts to improve the compound's safety profile. |

Conclusion

The in vivo evaluation of a novel GPR151 modulator requires a systematic and well-designed approach. By carefully selecting the appropriate animal models, conducting thorough PK/PD studies, and utilizing robust behavioral assays, researchers can effectively assess the therapeutic potential of these promising compounds. The protocols and guidelines presented in this document provide a solid framework for advancing our understanding of GPR151 biology and developing novel therapeutics for a range of debilitating disorders.

References

-

Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]

-

Sriram, K., & Insel, P. A. (2018). G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. Biomolecules, 8(3), 55. [Link]

- Antolin, A. A., & Mestres, J. (2014). The GPR151 receptor: a new therapeutic target for addiction vulnerability. Drug Discovery Today, 19(6), 745-749.

-

Broms, J., Antolin-Fontes, B., Tingström, A., & Adell, A. (2020). The habenular G-protein–coupled receptor 151 regulates synaptic plasticity and nicotine intake. Proceedings of the National Academy of Sciences, 117(9), 5016-5025. [Link]

-

Cheng, R., et al. (2022). Analyzing human knockouts to validate GPR151 as a therapeutic target for reduction of body mass index. PLOS Genetics, 18(4), e1010141. [Link]

-

National Institute on Drug Abuse. (2019). Development of novel therapeutics for opioid dependence. NIH RePORTER. [Link]

-

Vivot, K., et al. (2020). The Orphan Receptor GPR151: Discovery, Expression, and Emerging Biological Significance. Frontiers in Pharmacology, 11, 579. [Link]

-

Antolin-Fontes, B., et al. (2019). The Habenular Receptor GPR151 Regulates Addiction Vulnerability Across Drug Classes. bioRxiv. [Link]

Sources

- 1. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Orphan Receptor GPR151: Discovery, Expression, and Emerging Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analyzing human knockouts to validate GPR151 as a therapeutic target for reduction of body mass index | PLOS Genetics [journals.plos.org]

- 5. The Habenular Receptor GPR151 Regulates Addiction Vulnerability Across Drug Classes | bioRxiv [biorxiv.org]

- 6. RePORT ⟩ RePORTER [reporter.nih.gov]

- 7. pnas.org [pnas.org]

Application Note: GPi688 Dosage and Administration in Murine Models

Introduction & Mechanism of Action

GPi688 is a potent, orally active, allosteric inhibitor of Glycogen Phosphorylase (GP) , the rate-limiting enzyme in glycogenolysis. It is primarily utilized in metabolic research to study the regulation of Hepatic Glucose Production (HGP) in the context of Type 2 Diabetes Mellitus (T2DM) and glucagon-mediated hyperglycemia.

Unlike competitive inhibitors that bind the catalytic site, this compound binds to the indole site (allosteric site) of the enzyme. This binding stabilizes the inactive conformation (T-state) of Glycogen Phosphorylase, thereby preventing the phosphorolysis of glycogen into glucose-1-phosphate. This mechanism effectively blunts the hyperglycemic spike caused by glucagon or fasting without causing hypoglycemia under euglycemic conditions.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the signaling cascade leading to hepatic glucose output and the specific intervention point of this compound.

Caption: this compound allosterically inhibits the active form of Glycogen Phosphorylase (GPa), blocking the conversion of glycogen to glucose-1-phosphate downstream of Glucagon/PKA signaling.

Compound Properties & Formulation

This compound is a lipophilic small molecule. Proper formulation is critical to ensure consistent bioavailability in oral dosing.

| Property | Description |

| Chemical Name | 2-chloro-N-(1-((R)-2,3-dihydroxypropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)-6H-thieno[2,3-b]pyrrole-5-carboxamide |

| CAS Number | 918902-32-6 |

| Solubility | Low in water; Soluble in DMSO (>20 mg/mL). |

| Storage | Powder: -20°C (desiccated). Solution: Prepare fresh daily. |

Formulation Protocol (Oral Suspension)

For routine in vivo studies, a suspension in Methylcellulose (MC) with Tween 80 is recommended to maximize homogeneity and minimize precipitation in the gut.

Reagents:

-

Methylcellulose (400 cP)

-

Tween 80 (Polysorbate 80)

-

Sterile Water for Injection

Step-by-Step Preparation (Example: 5 mg/mL stock):

-

Vehicle Preparation: Prepare a 0.5% (w/v) Methylcellulose + 0.1% (v/v) Tween 80 solution in sterile water. Stir overnight at 4°C to ensure complete hydration of the polymer.

-

Weighing: Weigh the required amount of this compound powder into a sterile glass vial.

-

Wetting: Add a small volume (e.g., 2% of total volume) of Tween 80 or DMSO to the powder to wet it, creating a paste. This aids in breaking up hydrophobic aggregates.

-

Suspension: Gradually add the 0.5% MC vehicle while vortexing or sonicating.

-

Homogenization: Sonicate for 10–15 minutes in a water bath sonicator until a fine, uniform suspension is achieved.

-

Verification: Invert the vial; no large clumps should be visible.

Dosage and Administration

The dosage of this compound must be calibrated to the specific metabolic demand of the model (e.g., lean vs. ob/ob or db/db mice).

Recommended Dosage Ranges

-

Rat ED50: ~8 mg/kg (Oral) for inhibition of glucagon-induced hyperglycemia.[1]

-

Mouse Starting Dose: 30 mg/kg (Oral).

-

Efficacy Range: 10 – 100 mg/kg .

-

Maximal Effect: 50–100 mg/kg typically achieves >90% inhibition of glucagon response.

| Parameter | Protocol Recommendation | Notes |

| Route | Oral Gavage (PO) | Preferred route for metabolic studies; mimics clinical delivery. |

| Volume | 10 mL/kg | Standard volume for mice (e.g., 0.2 mL for a 20g mouse). |

| Frequency | QD (Once Daily) or BID | Half-life supports acute studies; BID recommended for chronic efficacy. |

| Pre-treatment | 60–90 minutes | Administer this compound ~1 hour before glucagon challenge or glucose sampling. |

Administration Protocol (Oral Gavage)[2][3][4]

-

Fasting: Fast mice for 4–6 hours prior to dosing if assessing basal HGP, or overnight if performing a Glucagon Challenge Test. Note: Prolonged fasting (>16h) depletes liver glycogen, rendering GP inhibitors less effective. A 4-6h fast is optimal to maintain glycogen stores while normalizing baseline glucose.

-

Restraint: Secure the mouse using the scruff method to align the esophagus.

-

Insertion: Gently insert a stainless steel or flexible plastic gavage needle (20G or 22G).

-

Delivery: Depress the plunger steadily. Do not force.

-

Observation: Monitor for 5 minutes post-gavage for signs of aspiration.

Experimental Workflow: Glucagon Challenge Model

The most robust method to validate this compound activity is the Glucagon Challenge Test . This model isolates hepatic glucose output, as glucagon stimulates glycogenolysis directly.

Workflow Diagram (DOT)

Caption: Experimental timeline for assessing this compound efficacy. Mice are fasted to normalize glucose, treated with this compound, and then challenged with Glucagon to stimulate hepatic glucose output.

Step-by-Step Challenge Protocol

-

Acclimatization: Acclimatize mice to handling for 3 days prior to the experiment to minimize stress-induced hyperglycemia.

-

Fasting: Remove food at 08:00 AM. Keep water available.

-

Baseline Glucose: At 12:00 PM (T=-60 min), measure tail-vein glucose.

-

Treatment: Administer This compound (30 mg/kg) or Vehicle via oral gavage.

-

Challenge: At 01:00 PM (T=0 min), administer Glucagon (15–30 µg/kg, IP or SC).

-

Sampling: Measure blood glucose at T=15, 30, 60, and 90 minutes post-glucagon.

-

Analysis: Plot Glucose vs. Time. Calculate the Area Under the Curve (AUC).[2] this compound treated animals should show a significantly reduced AUC compared to vehicle.

Expected Results & Troubleshooting

Expected Outcomes[2][4][5][6]

-

Vehicle + Glucagon: Rapid spike in blood glucose (typically +50 to +100 mg/dL above baseline) peaking at 15–20 minutes.

-

This compound + Glucagon: Blunted glucose excursion. The peak should be reduced by 50–80% depending on the dose.

-

Basal Glucose: this compound typically has a minimal effect on basal glucose in normoglycemic animals but significantly lowers fasting glucose in diabetic models (ob/ob, db/db).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No effect observed | Glycogen depletion | Ensure fasting duration is not too long (>16h). Liver glycogen must be present for this compound to work.[1] |

| High variability | Gavage error or stress | Ensure consistent gavage technique. Minimize handling stress which releases endogenous catecholamines/glucagon. |

| Precipitation | Poor formulation | Use 0.5% Methylcellulose/0.1% Tween 80. Sonicate thoroughly. Do not store suspension >24h. |

References

-

Poucher, S. M., et al. (2007). An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia.[3][2][4] British Journal of Pharmacology, 152(8), 1239–1247.

-

Tracey, W. R., et al. (2004). Cardioprotective effects of ingliforib, a novel glycogen phosphorylase inhibitor.[5] American Journal of Physiology-Heart and Circulatory Physiology, 286(3), H1177-H1184.[5]

-

Baker, D. J., et al. (2014). Chronic glucokinase activator treatment at clinically translatable exposures gives durable glucose lowering in two animal models of type 2 diabetes. British Journal of Pharmacology, 171(2), 461-470.

Sources

Mastering the Bench: A Detailed Guide to Preparing GPi688 Stock Solutions for High-Throughput Screening and Cellular Assays

Abstract

This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of stock solutions for GPi688, a potent allosteric inhibitor of glycogen phosphorylase.[][2][3] Designed for researchers in drug discovery and metabolic disease, this guide moves beyond a simple recitation of steps to explain the critical scientific principles underpinning each stage of the process. By adhering to these protocols, scientists can ensure the consistency, accuracy, and reliability of their experimental results when investigating the effects of this compound in various in vitro assays.

Introduction: The Significance of this compound and the Imperative of Proper Stock Solution Preparation

This compound is a small molecule inhibitor that targets glycogen phosphorylase (GP), a key enzyme in the regulation of glycogenolysis.[][2][3] GP exists in two main conformational states: the active R-state and the inactive T-state.[4][5] Allosteric inhibitors, such as this compound, typically bind to sites on the enzyme distinct from the active site, stabilizing the inactive T-state and thereby reducing the breakdown of glycogen to glucose-1-phosphate.[4][5] This mechanism of action makes this compound a valuable tool for studying glucose homeostasis and a potential therapeutic agent for conditions characterized by excessive glycogenolysis, such as type 2 diabetes.

This compound: Key Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in experimental settings.

| Property | Value | Source |

| Molecular Weight | 419.88 g/mol | [] |

| CAS Number | 918902-32-6 | [] |

| Purity | ≥99% (as determined by HPLC) | |

| Appearance | Typically a solid powder | |

| Solubility | Readily soluble in Dimethyl Sulfoxide (DMSO) | [6][7][8][9] |

The Central Role of DMSO as a Solvent

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. Its utility in this context is due to several key properties:

-

High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar organic compounds, including complex small molecules like this compound.[6][7][8][9]

-

Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, which is critical for the preparation of working solutions for biological assays.[7][8]

-

Low Volatility: Compared to many other organic solvents, DMSO has a relatively low vapor pressure, minimizing evaporation and changes in concentration during handling.

However, it is crucial to acknowledge that DMSO can exert biological effects at higher concentrations. Therefore, it is imperative to maintain the final concentration of DMSO in assays at a low, non-toxic level, typically below 0.5%. A vehicle control (media with the same final concentration of DMSO) must always be included in experiments to account for any solvent-induced effects.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound. This concentration is a common starting point for serial dilutions in most cell-based and biochemical assays.

Materials and Reagents

-

This compound powder (purity ≥99%)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Sterile, disposable pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Step-by-Step Procedure

-

Pre-Weighing Preparations: Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is collected at the bottom. This is particularly important for small quantities that may have coated the walls of the vial during shipping.

-

Calculating the Required Mass: To prepare a 10 mM stock solution, the required mass of this compound must be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 419.88 g/mol x 1000 mg/g = 4.1988 mg

-

Weighing this compound: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance. For small quantities, it is advisable to weigh the vial before and after removing the compound to determine the exact mass dispensed.

-

Dissolution in DMSO:

-

Add the appropriate volume of sterile DMSO to the vial containing the weighed this compound. For 4.1988 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Cap the vial tightly and vortex thoroughly for at least one minute to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. Gentle warming in a 37°C water bath can aid in dissolution if necessary, but prolonged heating should be avoided.

-

-

Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. The volume of the aliquots should be tailored to the needs of your specific experiments.

-

Labeling and Storage: Clearly label each aliquot with the name of the compound (this compound), the concentration (10 mM), the solvent (DMSO), and the date of preparation. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Quality Control and Best Practices for Reproducibility

-

Purity Verification: Always use this compound from a reputable supplier with a certificate of analysis indicating a purity of ≥99%.

-

Solubility Confirmation: While this compound is expected to be soluble in DMSO, it is good practice to visually confirm complete dissolution. If insolubility is observed, gentle warming or sonication may be attempted. However, if the compound remains insoluble at the desired concentration, a lower stock concentration may need to be prepared.

-

Avoid Repeated Freeze-Thaw Cycles: Repeated changes in temperature can lead to the degradation of the compound. Aliquoting the stock solution is a critical step to preserve its integrity.

-

Protect from Light: Store this compound as a powder and in solution in amber vials or tubes to protect it from light-induced degradation.

-

Use of a Vehicle Control: As mentioned previously, always include a DMSO-only control in your experiments at the same final concentration as in the this compound-treated samples.

This compound in Action: A Simplified Signaling Pathway

This compound exerts its effect by modulating the activity of glycogen phosphorylase, a central enzyme in glucose metabolism. The following diagram illustrates the simplified signaling pathway and the point of intervention for this compound.

Figure 1. Simplified schematic of glycogen phosphorylase regulation and the inhibitory action of this compound.

Conclusion

The meticulous preparation of a this compound stock solution is a non-negotiable prerequisite for obtaining reliable and reproducible data in studies of glycogen metabolism. By following the detailed protocols and adhering to the best practices outlined in this application note, researchers can confidently utilize this compound as a precise tool to dissect the complexities of glucose homeostasis and explore its therapeutic potential.

References

- BOC Sciences. GPi 688 CAS 918902-32-6.

- Tocris Bioscience. GPi 688.

- Chemsrc. GPi 688 | CAS#:918902-32-6.

- MedChemExpress. This compound | Glycogen Phosphorylase Inhibitor.

- Oikonomakos, N. G., et al. (2000). Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)

- Wilson, M. C., et al. (2023).

- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)

- Sigma-Aldrich. Dimethyl sulfoxide for molecular biology 67-68-5.

- Ninja Nerd. (2017, June 13). Regulation of Glycogen Metabolism [Video]. YouTube.

- gChem. DMSO.

- Martin, E., et al. (2016). Molecular Mechanisms of Allosteric Inhibition of Brain Glycogen Phosphorylase by Neurotoxic Dithiocarbamate Chemicals. Journal of Biological Chemistry, 291(38), 20035-20045.

- Medicosis Perfectionalis. (2024, October 2). Phosphorylation Regulation of the Two main Enzymes of Glycogen Metabolism [Video]. YouTube.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide.

- Jagiellonian Centre of Innovation.

- Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254.

- Galvão, J., et al. (2014). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 135-141.

- Valdés-Abadía, B., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4501.

Sources

- 2. GPi 688 | CAS#:918902-32-6 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Dimethyl sulfoxide for molecular biology 67-68-5 [sigmaaldrich.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: GPi688 – A Potent Glycogen Phosphorylase Inhibitor for Investigating Hepatic Glucose Production

[1][2]

Introduction & Therapeutic Rationale

In the pathology of Type 2 Diabetes (T2D), elevated fasting plasma glucose (FPG) is largely driven by excessive Hepatic Glucose Production (HGP). While insulin resistance impairs peripheral glucose disposal, the liver’s inability to suppress glycogenolysis in response to insulin—often exacerbated by hyperglucagonemia—remains a critical therapeutic target.

GPi688 is a potent, orally active inhibitor of Glycogen Phosphorylase (GP) , the rate-limiting enzyme in glycogenolysis.[1] Unlike insulin sensitizers (e.g., TZDs) or secretagogues (e.g., sulfonylureas), this compound directly targets the liver's glucose output mechanism.

Key Mechanistic Insights

-

Target: this compound binds to the indole site of Glycogen Phosphorylase a (GPa), locking it in an inactive conformation.

-

Dual Effect: By inhibiting GP, this compound not only blocks glycogen breakdown but also causes an indirect, potent activation of Glycogen Synthase (GS) , shifting the hepatic metabolic balance from glucose release to glucose storage.

-

Research Utility: this compound is an essential tool compound for distinguishing between fasting hyperglycemia (driven by HGP) and prandial hyperglycemia (driven by peripheral disposal).

Mechanism of Action (MOA)

The following diagram illustrates the specific intervention point of this compound within the hepatic glycogen metabolism pathway. Note how this compound antagonizes the Glucagon signaling cascade downstream of cAMP.

Figure 1: Mechanism of Action. This compound inhibits the active form of Glycogen Phosphorylase (GPa), blocking the conversion of Glycogen to Glucose-1-Phosphate, thereby reducing hepatic glucose output.

Quantitative Profile & Selectivity

Before initiating protocols, verify the compound's potency against your specific model organism. This compound exhibits high potency against human and rat isoforms but varies slightly by tissue.

Table 1: this compound Inhibitory Potency (IC50)

| Target Isoform | Source Tissue | IC50 (nM) | Notes |

| Human GPa | Liver | 19 nM | Primary target for diabetes research. |

| Rat GPa | Liver | 61 nM | Standard for rodent models (Wistar/Zucker). |

| Human GPa | Skeletal Muscle | 12 nM | Indicates potential peripheral effects.[1] |

Data Source: Freeman et al., Br J Pharmacol (2006).[1]

Protocol A: In Vitro Hepatic Glucose Output (HGO) Assay

Objective: To validate this compound efficacy in inhibiting glucagon-stimulated glucose production in primary rat hepatocytes.[1][2]

Materials

-

Cell Model: Primary Rat Hepatocytes (isolated via collagenase perfusion).

-

Media: William’s E Medium (no glucose/phenol red for assay phase).

-

Reagents:

-

This compound (dissolved in DMSO, stock 10 mM).

-

Glucagon (10 nM final concentration).

-

Glucose Detection Kit (Amplex Red or Hexokinase method).

-

Cyclic AMP (optional control).[3]

-

Step-by-Step Methodology

-

Cell Seeding:

-

Seed primary hepatocytes at

cells/well in collagen-coated 6-well plates. -

Allow attachment for 4–6 hours in complete medium.

-

-

Starvation Phase (Glycogen Normalization):

-

Wash cells 2x with PBS.

-

Incubate overnight (16h) in serum-free medium containing 5 mM glucose and 100 nM insulin (to build glycogen stores). Critical: Without this step, cells may lack sufficient glycogen to demonstrate lysis inhibition.

-

-

Compound Pre-incubation:

-

Wash cells 2x with glucose-free Krebs-Ringer Buffer (KRB).

-

Add KRB containing this compound (Dose range: 10 nM – 10 µM).

-

Incubate for 30 minutes at 37°C.

-

Vehicle Control: 0.1% DMSO.

-

-

Stimulation:

-

Add Glucagon (10 nM) to stimulate glycogenolysis.

-

Incubate for 3 hours.

-

-

Quantification:

-

Collect supernatant.

-

Measure glucose concentration using colorimetric assay.

-

Normalization: Lyse cells and measure total protein (BCA assay) to normalize glucose output as µmol glucose / mg protein / hour.

-

Expected Result: Dose-dependent reduction in glucose output with an IC50 approximating ~60–100 nM (accounting for cellular permeability).

Protocol B: In Vivo Glucagon Challenge Model

Objective: To assess the ability of this compound to blunt acute hepatic glucose output in a living system. This is preferred over OGTT for this specific compound class.

Animal Model: Male Wistar Rats (Lean) or Zucker fa/fa Rats (Obese/Diabetic).

Experimental Workflow

Figure 2: In Vivo Glucagon Challenge Workflow.

Detailed Protocol

-

Preparation:

-

Fast rats for 4–6 hours. Note: Do not fast overnight, as liver glycogen stores may be depleted, rendering the inhibitor ineffective.

-

-

Dosing:

-

This compound Group: 10 mg/kg or 30 mg/kg (suspended in 0.5% methylcellulose).

-

Vehicle Group: 0.5% methylcellulose.

-

Administer via oral gavage (PO) at

min.

-

-

Challenge:

-

At

min, administer Glucagon (15 µg/kg) via subcutaneous (SC) injection.

-

-

Sampling:

-

Measure blood glucose via tail nick at

minutes.

-

-

Analysis:

-

Calculate Area Under the Curve (AUC) for glucose excursion.

-

Calculate % Inhibition:

.

-

Interpretation:

-

Success: A significant reduction in the glucose spike (15–30 min) compared to vehicle.

-

Failure Analysis: If no effect is seen, verify liver glycogen content. If glycogen is low (due to excessive fasting), this compound has no substrate to act upon.

Critical Analysis & Troubleshooting

Why this compound Fails in OGTT but Works in Fasting

Researchers often observe that this compound shows poor efficacy in Oral Glucose Tolerance Tests (OGTT) despite potent inhibition of glucagon-induced hyperglycemia.

-

Reason: OGTT measures glucose disposal (peripheral uptake by muscle/fat). This compound targets hepatic glucose production. During an OGTT, the body is loaded with exogenous glucose; the primary need is disposal, not suppression of output.

-

Implication: Do not use OGTT as the primary readout for this compound efficacy. Use Fasting Plasma Glucose (FPG) or Glucagon Challenge assays.

Solubility

-

This compound is lipophilic. For in vitro stock, use 100% DMSO.

-

For in vivo formulation, micronization or the use of Tween-80 (1-5%) in methylcellulose may improve bioavailability.

References

-

Freeman, S., et al. (2006). "Sensitivity of glycogen phosphorylase isoforms to indole site inhibitors is markedly dependent on the activation state of the enzyme."[1] British Journal of Pharmacology, 149(6), 775-785.[1]

-

Aiston, S., et al. (2006). "An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia." British Journal of Pharmacology, (Associated data referenced in Freeman et al.).[1]

-

Baker, D.J., et al. (2005). "Glycogen phosphorylase inhibition in type 2 diabetes therapy: a systematic evaluation of metabolic and functional effects in rat skeletal muscle." Diabetes, 54(8), 2453-2459.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. An assessment of the in vivo efficacy of the glycogen phosphorylase inhibitor this compound in rat models of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of G Protein–Coupled Receptors and Receptor Kinases in Pancreatic β-Cell Function and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol Guide: Designing Cell-Based Assays for GPR119 Agonists

A Note on Compound Nomenclature: The initial request specified the design of cell-based assays for GPi688 as a GPR119 agonist. However, publicly available data from reputable suppliers identifies this compound as a potent glycogen phosphorylase (GPa) inhibitor[1][]. Given this discrepancy, and to best align with the broader scientific context of G-protein coupled receptor (GPCR) drug discovery, this guide will focus on the design of cell-based assays for a representative GPR119 agonist. The principles and protocols detailed herein are widely applicable to the screening and characterization of novel GPR119 agonists.

Introduction: GPR119 as a Therapeutic Target

G protein-coupled receptor 119 (GPR119) is a class A GPCR that has garnered significant interest as a potential therapeutic target for type 2 diabetes and obesity[3][4]. It is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells[3][5]. Activation of GPR119 by an agonist stimulates a signaling cascade that leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP)[3][6]. This increase in cAMP has a dual beneficial effect on glucose homeostasis: it promotes glucose-dependent insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells[3][5][6][7]. GLP-1 itself is a potent incretin hormone that enhances insulin secretion, suppresses glucagon release, and has positive effects on satiety and body weight[3].

The development of potent and selective GPR119 agonists is a key objective for pharmaceutical research. Robust and reliable cell-based assays are therefore essential for the discovery and characterization of these compounds. This guide provides a comprehensive overview of the principles and a detailed protocol for designing and implementing a cell-based assay to identify and characterize GPR119 agonists by measuring intracellular cAMP accumulation.

Scientific Principles of GPR119 Activation and Assay Design

The GPR119 Signaling Pathway

GPR119 activation by an agonist initiates a canonical Gαs signaling pathway. The following diagram illustrates the key steps:

Caption: GPR119 signaling pathway upon agonist binding.

Upon agonist binding, GPR119 undergoes a conformational change that facilitates its interaction with the heterotrimeric G protein Gs. This interaction promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP[3][8]. The resulting increase in intracellular cAMP concentration activates downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses, including the secretion of insulin and GLP-1[8].

Choosing the Right Assay Platform

Several assay formats can be employed to measure GPR119 activation. The choice of assay depends on factors such as the desired throughput, sensitivity, and the specific aspect of the signaling pathway to be interrogated. Common approaches include:

-

Second Messenger Assays (cAMP): These are the most direct and widely used methods for assessing Gαs-coupled GPCR activity. They quantify the accumulation of intracellular cAMP in response to agonist stimulation. Various detection technologies are available, including:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format that provides a robust and high-throughput compatible readout.

-

Bioluminescence Resonance Energy Transfer (BRET): Utilizes genetically encoded biosensors that change their conformation upon cAMP binding, leading to a change in the BRET signal[9][10].

-

Luciferase-based Reporter Assays: These assays use a luciferase gene under the control of a cAMP response element (CRE). An increase in cAMP leads to the activation of CREB, which drives the expression of luciferase[4][11].

-

-

Reporter Gene Assays: As mentioned above, these assays measure the transcriptional activation of a reporter gene (e.g., luciferase or β-galactosidase) downstream of cAMP signaling. While highly sensitive, they have a longer assay time compared to direct cAMP measurement.

-

Calcium Mobilization Assays: Although GPR119 primarily signals through Gαs, some GPCRs can couple to multiple G proteins. Calcium assays, often employing fluorescent dyes, can be used to investigate potential Gαq coupling, though this is not the primary pathway for GPR119[12].

For the purposes of this guide, we will focus on a luciferase-based reporter assay due to its high sensitivity and excellent signal-to-background ratio, making it ideal for high-throughput screening (HTS) and compound characterization.

Experimental Protocols

Workflow for a GPR119 Agonist Cell-Based Assay

The following diagram outlines the general workflow for a cell-based assay to screen for GPR119 agonists.

Caption: General workflow for a GPR119 agonist reporter assay.

Detailed Protocol: GPR119 CRE-Luciferase Reporter Assay

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

-

HEK293 cell line stably co-expressing human GPR119 and a CRE-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics).

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA solution.

-

White, clear-bottom 96-well cell culture plates.

-

Test compounds (including a known GPR119 agonist as a positive control, e.g., AR231453[13]).

-

Assay buffer (e.g., Opti-MEM™).

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer plate reader.

Procedure:

-

Cell Culture and Plating:

-

Culture the HEK293-GPR119-CRE-Luc cells in a T75 flask until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Dilute the cells in culture medium to a final concentration of 2 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (20,000 cells) into each well of a white, clear-bottom 96-well plate.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

On the day of the assay, prepare serial dilutions of your test compounds and the positive control in the assay buffer. A typical starting concentration for screening is 10 µM. For potency determination, a 10-point, 3-fold serial dilution is recommended.

-

Include a "no compound" control (vehicle only) to determine the basal luciferase activity.

-

Carefully remove the culture medium from the cells and replace it with 90 µL of assay buffer.

-

Add 10 µL of the diluted compounds to the respective wells.

-

-

Incubation:

-

Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator. This incubation period allows for the activation of the signaling pathway and subsequent expression of the luciferase reporter gene.

-

-

Luminescence Detection:

-

Equilibrate the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate the plate at room temperature for 15 minutes with gentle rocking to ensure complete cell lysis and signal development.

-

-

Data Acquisition:

-

Measure the luminescence signal from each well using a luminometer. An integration time of 0.5-1 second per well is typically sufficient.

-

Data Analysis and Interpretation

1. Data Normalization:

-

Subtract the average luminescence signal of the "no cell" control wells (background) from all other measurements.

-

Normalize the data to the vehicle control by expressing the results as "Fold Induction" over basal:

-

Fold Induction = (Luminescence_Compound / Luminescence_Vehicle)

-

2. Dose-Response Curves and EC50 Determination:

-

For compounds tested at multiple concentrations, plot the Fold Induction against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to generate a dose-response curve and determine the potency (EC50) and efficacy (Emax) of the compound. The EC50 is the concentration of the agonist that produces 50% of the maximal response.

3. Data Presentation:

Summarize the results in a table for easy comparison of different compounds.

| Compound | EC50 (nM) | Emax (Fold Induction) |

| Positive Control (e.g., AR231453) | 10 | 15 |

| Test Compound A | 50 | 12 |

| Test Compound B | >10,000 | 1.2 |

Self-Validating Systems and Best Practices

To ensure the trustworthiness of your results, incorporate the following controls and practices:

-

Positive Control: Always include a known GPR119 agonist with a well-characterized potency and efficacy. This control validates the assay performance on a given day.

-

Negative Control: Use a structurally similar but inactive compound or the vehicle (e.g., DMSO) to define the baseline response.

-

Cell Viability Assay: In parallel, perform a cell viability assay (e.g., using CellTiter-Glo®) to ensure that the observed effects are not due to compound cytotoxicity.

-

Z'-factor Calculation: For HTS campaigns, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 indicates an excellent assay.

-

Consistency in Cell Handling: Use cells at a consistent passage number and confluency to minimize variability[14].

-

Optimize Cell Density: The optimal cell number per well should be determined empirically to achieve a robust signal window without excessive cell stress[15].

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Signal or Small Assay Window | - Low GPR119 expression- Suboptimal cell density- Inactive luciferase reagent | - Verify receptor expression via qPCR or Western blot- Optimize cell seeding density[15]- Use fresh or properly stored luciferase reagent |

| High Well-to-Well Variability | - Inconsistent cell plating- Pipetting errors- Edge effects | - Ensure a homogenous cell suspension before plating- Use calibrated pipettes and proper technique- Avoid using the outer wells of the plate or fill them with buffer |

| False Positives | - Compound autofluorescence (not an issue for luminescence)- Compound directly activates luciferase or downstream signaling components | - Screen compounds against a parental cell line lacking GPR119 to identify off-target effects. |

References

-

Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications. [Link]

-

GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia. Diabetes. [Link]

-

GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs. [Link]

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

-

GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology. [Link]

-

Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology. [Link]

-

Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. [Link]

-

Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology. [Link]

-

Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica. [Link]

-

Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology. [Link]

-

Advancing Obesity Drug Discovery: Cell-based Assays for GLP 1 and the G Suite. YouTube. [Link]

-

Recent progress in assays for GPCR drug discovery. Physiological Reviews. [Link]

-

CAMP Test Protocols. American Society for Microbiology. [Link]

-

β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation. Diabetes. [Link]

-

Cell-based Assays for GPCR Activity. Biocompare. [Link]

-

A Simple & Robust Cell-based Assay for Evaluating GLP-1R, GIPR, and GCGR Agonists. BPS Bioscience. [Link]

-

Principles of commonly used cAMP assays. ResearchGate. [Link]

-

Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells. Molecular and Cellular Endocrinology. [Link]

-

Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells. MDPI. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. biocompare.com [biocompare.com]

- 13. Lipid derivatives activate GPR119 and trigger GLP-1 secretion in primary murine L-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. revvity.com [revvity.com]

- 15. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]

Application Note: Targeted Induction of Glycogen Accumulation via Allosteric Inhibition (GPi688)

Executive Summary & Mechanistic Rationale

This guide details the protocol for utilizing GPi688 , a potent, orally active, indole-carboxamide-based allosteric inhibitor of Glycogen Phosphorylase (GP), to induce supraphysiological glycogen accumulation in in vitro models (primary hepatocytes, skeletal muscle myotubes).

Unlike catalytic site inhibitors (which often suffer from selectivity issues against other phosphorylases), this compound binds to the indole-site allosteric pocket of the GP dimer. This binding locks the enzyme in its inactive (T) conformation, preventing the phosphorolysis of glycogen into glucose-1-phosphate (G1P).

The "Push-Pull" Amplification Effect: Crucially, this compound does not merely block degradation. By inhibiting GP, it disrupts the reciprocal regulation cycle. In the liver, active GP (GPa) acts as an allosteric inhibitor of the Protein Phosphatase 1 (PP1)-glycogen targeting subunit complex. When this compound inactivates GP, PP1 is released to dephosphorylate and activate Glycogen Synthase (GS) . Therefore, this compound treatment results in a dual-action accumulation:

-

Blockade of Glycogenolysis (Direct).

-

Activation of Glycogen Synthesis (Indirect/Allosteric).[1]

Pathway Visualization